2,4-Dimethyl-1-pentene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74135. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

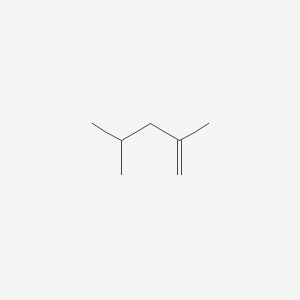

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethylpent-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14/c1-6(2)5-7(3)4/h7H,1,5H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXQPBCHJNIOMQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00176653 | |

| Record name | 2,4-Dimethylpent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2213-32-3 | |

| Record name | 2,4-Dimethyl-1-pentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2213-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethylpent-1-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002213323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-DIMETHYL-1-PENTENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74135 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dimethylpent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethylpent-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIMETHYLPENT-1-ENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y6CJ16C5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Physical Properties of 2,4-Dimethyl-1-pentene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethyl-1-pentene is an unsaturated hydrocarbon with the chemical formula C₇H₁₄. As a branched-chain alkene, its physical properties are of interest in various chemical and industrial applications, including as a reference compound in fuel research and as an intermediate in organic synthesis. This technical guide provides a comprehensive overview of the core physical properties of this compound, supported by standardized experimental methodologies.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized in the table below. These values are critical for handling, storage, and application of the compound in a laboratory or industrial setting.

| Property | Value | Units |

| Molecular Formula | C₇H₁₄ | - |

| Molecular Weight | 98.19 | g/mol |

| Density | 0.69 - 0.70 | g/cm³ at 20°C |

| Boiling Point | 81 - 82 | °C |

| Melting Point | -124 | °C |

| Refractive Index | 1.3970 - 1.4000 | at 20°C |

| Solubility | Insoluble in water; Soluble in non-polar organic solvents. | - |

| Appearance | Clear, colorless liquid | - |

| Flash Point | -16 | °C |

Experimental Protocols

The determination of the physical properties of this compound requires precise and standardized experimental procedures. The following sections detail the methodologies for measuring the key properties outlined above.

Determination of Density

The density of liquid hydrocarbons such as this compound is accurately determined using a digital density meter, following a standard test method like ASTM D4052.

-

Apparatus: A digital density meter capable of maintaining a constant temperature.

-

Procedure:

-

Calibrate the instrument with dry air and distilled water at the test temperature (e.g., 20°C).

-

Introduce a sufficient amount of the this compound sample into the oscillating sample tube of the density meter.

-

Allow the sample to thermally equilibrate.

-

The instrument measures the change in the oscillation frequency of the tube caused by the mass of the sample.

-

This frequency change is used in conjunction with calibration data to determine the density of the sample.[1][2][3]

-

-

Precision: This method provides highly accurate and repeatable density measurements.

Determination of Boiling Point

The boiling point of a volatile organic compound like this compound can be determined using a micro boiling point or distillation method.[4][5]

-

Apparatus: A Thiele tube or a micro distillation apparatus, a thermometer, a capillary tube sealed at one end, and a heat source.

-

Procedure (Thiele Tube Method):

-

A small amount of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer and immersed in a Thiele tube containing a heating oil.

-

The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[6]

-

Determination of Melting Point

Given the very low melting point of this compound (-124 °C), its determination requires specialized low-temperature apparatus. The general principle involves cooling the substance until it solidifies and then observing the temperature at which it melts upon controlled warming.

-

Apparatus: A low-temperature melting point apparatus or a cryostat, a sample holder, and a calibrated low-temperature thermometer.

-

Procedure:

-

A small sample of this compound is placed in a capillary tube.

-

The capillary tube is placed in the cooling block of the apparatus.

-

The sample is cooled until it is completely frozen.

-

The temperature is then slowly increased at a controlled rate (e.g., 1-2 °C per minute).

-

The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample is liquid is recorded as the melting point range.[7][8][9]

-

Determination of Refractive Index

The refractive index of liquid hydrocarbons is a fundamental physical property that can be measured with high precision using a refractometer, following a standard method such as ASTM D1218.[10][11][12][13]

-

Apparatus: A calibrated refractometer (e.g., an Abbe refractometer) with a constant temperature bath.

-

Procedure:

-

Ensure the refractometer prisms are clean and dry.

-

Calibrate the instrument using a standard of known refractive index.

-

Apply a few drops of this compound to the surface of the prism.

-

Close the prisms and allow the sample to reach the desired temperature (e.g., 20°C).

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

Read the refractive index from the instrument's scale.

-

Determination of Solubility

The solubility of this compound is determined through qualitative miscibility tests with various solvents.

-

Apparatus: Test tubes, pipettes, and a vortex mixer.

-

Procedure:

-

To separate test tubes, add a small, measured volume of this compound.

-

To each test tube, add a measured volume of a different solvent (e.g., water, ethanol, hexane).

-

Agitate the mixtures vigorously using a vortex mixer.

-

Allow the mixtures to stand and observe whether a single homogeneous phase is formed (soluble) or if two distinct layers remain (insoluble).[14][15][16][17]

-

-

Expected Results: As a non-polar hydrocarbon, this compound is expected to be insoluble in polar solvents like water and soluble in non-polar organic solvents like hexane.

Visualization of Physical Properties

The following diagram illustrates the key physical properties of this compound and their interrelationships.

Caption: Key physical properties of this compound.

References

- 1. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 2. ASTM D5002 Method for Testing the Density of Oils | Ayalytical [ayalytical.com]

- 3. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 4. vernier.com [vernier.com]

- 5. chymist.com [chymist.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. pennwest.edu [pennwest.edu]

- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 10. store.astm.org [store.astm.org]

- 11. store.astm.org [store.astm.org]

- 12. matestlabs.com [matestlabs.com]

- 13. standards.iteh.ai [standards.iteh.ai]

- 14. moorparkcollege.edu [moorparkcollege.edu]

- 15. Polar and Non-polar Solubility [anglesandacid.com]

- 16. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 17. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Data of 2,4-Dimethyl-1-pentene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-dimethyl-1-pentene, a branched alkene of interest in various chemical research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for clarity and comparative analysis. Detailed experimental protocols for acquiring such spectra are also provided, alongside a visual representation of the general analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons present in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.65 | Singlet | 2H | =CH₂ (vinylic protons) |

| ~1.95 | Singlet | 2H | -CH₂- (allylic protons) |

| ~1.75 | Multiplet | 1H | -CH(CH₃)₂ (methine proton) |

| ~1.70 | Singlet | 3H | =C-CH₃ (vinylic methyl protons) |

| ~0.90 | Doublet | 6H | -CH(CH₃)₂ (isopropyl methyl protons) |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Carbon Type |

| ~144.5 | Quaternary (=C<) |

| ~112.5 | Methylene (=CH₂) |

| ~52.0 | Methylene (-CH₂-) |

| ~28.0 | Methine (-CH<) |

| ~24.5 | Methyl (=C-CH₃) |

| ~22.5 | Methyl (-CH(CH₃)₂) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The key absorption bands for this compound are presented below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3075 | Medium | =C-H stretch (vinylic) |

| ~2955, 2870 | Strong | C-H stretch (aliphatic) |

| ~1650 | Medium | C=C stretch (alkene) |

| ~1465 | Medium | C-H bend (methylene and methyl) |

| ~1380, 1365 | Medium | C-H bend (isopropyl gem-dimethyl) |

| ~890 | Strong | =CH₂ bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. The major fragments observed in the electron ionization (EI) mass spectrum of this compound are listed below.

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Possible Fragment |

| 98 | Moderate | [M]⁺ (Molecular Ion) |

| 83 | Moderate | [M - CH₃]⁺ |

| 57 | Strong | [C₄H₉]⁺ (tert-butyl cation) |

| 41 | Strong | [C₃H₅]⁺ (allyl cation) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A small amount of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

Data Acquisition: The NMR tube is placed in the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID), which is then Fourier transformed to obtain the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation: As this compound is a liquid at room temperature, a "neat" sample is prepared. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr), which are then pressed together to form a thin film.

Data Acquisition: The salt plates are mounted in a sample holder and placed in the beam path of the IR spectrometer. A background spectrum (of air) is first recorded and then automatically subtracted from the sample spectrum to provide the final IR spectrum of the compound.

Mass Spectrometry

Sample Introduction and Ionization: For a volatile compound like this compound, a small amount of the liquid sample is injected into the mass spectrometer, where it is vaporized in a high-vacuum environment. The gaseous molecules are then bombarded with a high-energy electron beam (typically 70 eV) in an electron ionization (EI) source. This process removes an electron from the molecule, forming a positively charged molecular ion ([M]⁺) and causing fragmentation.

Mass Analysis and Detection: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

IUPAC name and CAS number for 2,4-Dimethyl-1-pentene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 2,4-Dimethyl-1-pentene, including its chemical identifiers, physical properties, spectroscopic data, and key experimental protocols.

Chemical Identifiers

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the table below. This compound is a branched-chain alkene, recognized as a key intermediate in various industrial and natural chemical processes.[3] It is a colorless liquid and is classified as a highly flammable liquid and vapor.[1][2][5]

| Property | Value | Reference |

| Molecular Formula | C7H14 | [1][2][4] |

| Molecular Weight | 98.19 g/mol | [2][3] |

| Density | 0.694 g/mL | [6] |

| Melting Point | -124 °C | [6] |

| Refractive Index | 1.3970-1.4000 @ 20°C | [1][6] |

| InChI Key | LXQPBCHJNIOMQU-UHFFFAOYSA-N | [1][2][3][4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. Nuclear Magnetic Resonance (NMR) and other spectroscopic data are well-documented for this compound.[3]

| Technique | Description |

| ¹H NMR | The proton NMR spectrum provides detailed information about the hydrogen framework, confirming the presence of terminal vinyl protons (=CH₂) and various methyl (CH₃) and methylene (B1212753) (CH₂) groups.[3][7] |

| ¹³C NMR | The carbon-13 NMR spectrum identifies each unique carbon atom, including the sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the alkyl portion of the molecule.[3][8] |

| Mass Spectrometry | Electron ionization mass spectrometry data is available for this compound, aiding in the determination of its molecular weight and fragmentation pattern.[4][9] |

| IR Spectroscopy | Infrared spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule.[4][9] |

Experimental Protocols

A key synthetic route for this compound is the selective partial hydrogenation of the corresponding alkyne, 2,4-dimethyl-1-pentyne.[3] This method is valued for its potential to yield the alkene with high purity.[3]

Protocol: Selective Hydrogenation of 2,4-dimethyl-1-pentyne

-

Catalyst: A metformin-functionalized palladium catalyst supported on mesoporous silica (B1680970) (SBA-15) is an effective catalyst for this transformation.[3] The high surface area of SBA-15 allows for excellent dispersion of the palladium nanoparticles.[3]

-

Reactant: 2,4-dimethyl-1-pentyne

-

Solvent: Methanol[3]

-

Procedure: The reaction is typically conducted at room temperature (e.g., 20°C) under a hydrogen gas atmosphere.[3]

-

Monitoring: The progress of the reaction can be monitored using techniques such as gas chromatography to ensure the reaction is stopped after the alkyne has been consumed, which maximizes the yield of the desired alkene.[3]

Caption: Synthesis workflow for this compound.

Reactivity and Applications

The chemical behavior of this compound is primarily dictated by its alkene functional group.[3] Its structure, featuring a terminal double bond and methyl branching, makes it an excellent model compound for studying the mechanisms and kinetics of various chemical reactions.[3]

Electrophilic Addition Mechanism

The double bond in this compound is electron-rich and readily undergoes electrophilic addition reactions. A general mechanism, for example with a hydrogen halide (HX), involves two main steps:

-

Protonation and Carbocation Formation: The pi electrons of the alkene's double bond attack an electrophile, such as the hydrogen atom of a hydrogen halide. This leads to the formation of a carbocation intermediate.[3]

-

Nucleophilic Attack: A nucleophile, such as the halide anion (X⁻), then attacks the electron-deficient carbocation to form the final product.[3]

Caption: Generalized electrophilic addition pathway.

As a synthetic intermediate, its double bond can participate in various addition reactions, providing a route to create more complex and functionalized organic molecules.[3] Furthermore, this compound has been identified as a volatile organic compound (VOC) in studies related to material degradation and environmental chemistry.[3]

References

- 1. This compound, 99% 10 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. 2,4-Dimethylpent-1-ene | C7H14 | CID 16657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 2213-32-3 | Benchchem [benchchem.com]

- 4. 1-Pentene, 2,4-dimethyl- [webbook.nist.gov]

- 5. Page loading... [guidechem.com]

- 6. This compound [stenutz.eu]

- 7. This compound(2213-32-3) 1H NMR [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. 1-Pentene, 2,4-dimethyl- [webbook.nist.gov]

Safety and Handling of 2,4-Dimethyl-1-pentene: A Technical Guide for Laboratory Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safe handling, storage, and disposal of 2,4-Dimethyl-1-pentene in a laboratory setting. The information is intended to supplement, not replace, institutional safety protocols and the material's Safety Data Sheet (SDS). Adherence to proper laboratory practices is paramount when working with this and any other chemical.

Chemical and Physical Properties

This compound is a highly flammable, colorless liquid.[1] Its properties are crucial for understanding its behavior and potential hazards in the laboratory.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C7H14 |

| Molecular Weight | 98.19 g/mol [2][3] |

| CAS Number | 2213-32-3[2][3] |

| Appearance | Colorless liquid[1] |

| Odor | No information available[1] |

| Boiling Point | Not available |

| Melting Point | Not available |

| Flash Point | Not available |

| Density | Not available |

| Solubility | Insoluble in water; soluble in non-polar organic solvents.[2] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. Understanding its specific hazards is the first step in ensuring safe handling.

Table 2: Hazard Identification for this compound

| Hazard Class | GHS Category | Signal Word | Hazard Statement |

| Flammable Liquids | Category 2 | Danger | H225: Highly flammable liquid and vapor.[4] |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[1][4] |

| Serious Eye Damage/Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation.[1][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation.[1][4] |

| Aspiration Hazard | Category 1 | Danger | H304: May be fatal if swallowed and enters airways.[4] |

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to minimize exposure risk.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles.[5] |

| Skin Protection | Chemically resistant gloves (e.g., nitrile rubber), lab coat. |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator. |

Handling and Storage

Proper handling and storage procedures are critical to prevent accidents and exposure.

Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Keep away from heat, sparks, open flames, and other ignition sources.[4][7]

-

Ground and bond containers when transferring the liquid to prevent static discharge.[4][6]

-

Avoid contact with skin and eyes.[5]

-

Avoid inhalation of vapors.[4]

-

Do not eat, drink, or smoke in the work area.[8]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][7]

-

Keep away from incompatible materials such as oxidizing agents.[6]

-

Store in a flammable liquid storage cabinet.[7]

-

Containers that have been opened must be carefully resealed and kept upright to prevent leakage.

Emergency Procedures

In the event of an emergency, follow these procedures and any additional institutional guidelines.

Table 4: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][5][9] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][6][9] Seek medical attention if irritation persists.[1][6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6][9] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting.[6] If vomiting occurs, keep head low so that stomach content doesn't get into the lungs.[6] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention. |

Accidental Release Measures:

-

Evacuate the area and eliminate all ignition sources.[6]

-

Ventilate the area of the spill.

-

Wear appropriate personal protective equipment.

-

Contain the spill with an inert absorbent material (e.g., sand, earth, vermiculite).[6]

-

Collect the absorbed material into a suitable, labeled container for disposal.[6]

-

Do not let the chemical enter drains or waterways.[5]

Firefighting Measures:

-

Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam to extinguish a fire.[5][6]

-

Water spray may be used to cool closed containers.[1]

-

Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

-

Vapors are heavier than air and may travel to a source of ignition and flash back.[1][6]

Experimental Protocols

While specific experimental uses of this compound will vary, the following provides a general protocol for a common reaction type involving alkenes: catalytic hydrogenation. This is a representative procedure and must be adapted and assessed for risk based on the specific context of the experiment.

Representative Experimental Protocol: Catalytic Hydrogenation of this compound

Objective: To reduce the carbon-carbon double bond of this compound to form 2,4-dimethylpentane.

Materials:

-

This compound

-

Palladium on carbon (Pd/C, 10% w/w)

-

Ethanol (B145695) (or other suitable solvent)

-

Hydrogen gas (H2)

-

Round-bottom flask with a stir bar

-

Septum

-

Hydrogen balloon or hydrogenator

-

Vacuum line

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Rotary evaporator

Procedure:

-

Preparation: In a chemical fume hood, add this compound (1 equivalent) and a magnetic stir bar to a round-bottom flask.

-

Solvent Addition: Add an appropriate volume of ethanol to dissolve the alkene.

-

Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the flask.

-

Inerting the Atmosphere: Seal the flask with a septum. Connect the flask to a vacuum/inert gas manifold. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

-

Hydrogenation: Introduce hydrogen gas to the flask, either from a hydrogen-filled balloon or by connecting to a hydrogenator.

-

Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, carefully vent the excess hydrogen in the fume hood.

-

Catalyst Removal: Filter the reaction mixture through a pad of celite or filter paper to remove the palladium catalyst. Wash the filter cake with a small amount of the solvent.

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Product Isolation: The remaining liquid is the hydrogenated product, 2,4-dimethylpentane. The purity can be assessed by GC or NMR spectroscopy.

Waste Disposal

All waste containing this compound or its reaction byproducts must be treated as hazardous waste.

-

Collect all liquid waste in a properly labeled, sealed container.

-

The waste container should be stored in a designated, well-ventilated area away from incompatible materials.

-

Contaminated solid materials (e.g., absorbent pads, filter paper) should also be collected in a labeled, sealed container.

-

Dispose of all hazardous waste through your institution's environmental health and safety office in accordance with local, state, and federal regulations.

-

Do not dispose of this compound down the drain.[5]

Visualizations

The following diagrams illustrate key workflows and logical relationships for the safe handling of this compound.

Caption: A generalized workflow for a laboratory experiment involving this compound.

Caption: A decision tree for mitigating hazards associated with this compound.

References

- 1. devtoolsdaily.com [devtoolsdaily.com]

- 2. study.com [study.com]

- 3. visualize decision tree in python with graphviz [dataaspirant.com]

- 4. This compound | 2213-32-3 | Benchchem [benchchem.com]

- 5. Reaction of hydrogenation of alkenes | MEL Chemistry [melscience.com]

- 6. Video: Catalytic Hydrogenation of Alkene: Applications in Chemistry [jove.com]

- 7. Visualizing Decision Trees with Python (Scikit-learn, Graphviz, Matplotlib) | Codementor [codementor.io]

- 8. How Do You Handle Flammable Hazardous Waste? [greenflow.com]

- 9. anantha-kattani.medium.com [anantha-kattani.medium.com]

An In-depth Technical Guide to 2,4-Dimethyl-1-pentene: Properties, Safety, and Handling

For Researchers, Scientists, and Chemical Professionals

This technical guide provides a comprehensive overview of 2,4-Dimethyl-1-pentene (CAS No. 2213-32-3), a branched alkene of interest in various chemical research and industrial applications. This document consolidates critical data from its Material Safety Data Sheet (MSDS) and other technical sources, presenting it in a clear and accessible format for researchers, scientists, and professionals in chemical and materials science.

Chemical and Physical Properties

This compound is a colorless, highly flammable liquid.[1] Its core structure consists of a five-carbon pentene chain with methyl groups at the second and fourth positions. This non-polar molecule is hydrophobic with limited solubility in polar solvents like water but is miscible with non-polar organic solvents. The presence of a terminal double bond makes it a reactive intermediate in organic synthesis.

| Property | Value | Reference(s) |

| Molecular Formula | C7H14 | [1][2][3] |

| Molecular Weight | 98.19 g/mol | [2] |

| CAS Number | 2213-32-3 | [2][3][4] |

| Appearance | Colorless liquid | [1] |

| Odor | No information available | [1] |

| Density | 0.694 g/mL | [5] |

| Boiling Point | 81-82 °C | [5][6] |

| Melting Point | -124 °C | [5] |

| Flash Point | -16 °C | [6] |

| Refractive Index | 1.397 - 1.400 @ 20°C | [3][5] |

| Vapor Pressure | 170.264 mmHg @ 37.7°C (for 2,4-Dimethylpentane) | [7] |

| Solubility | Insoluble in water, miscible with non-polar organic solvents. |

Hazard Identification and Safety Data

This compound is classified as a hazardous substance. It is a highly flammable liquid and vapor, and its vapors can form explosive mixtures with air.[1] The substance can cause skin and serious eye irritation, and may also cause respiratory irritation.[1] Inhalation of high concentrations of its vapor may lead to symptoms such as headache, dizziness, tiredness, nausea, and vomiting.[1]

| Hazard Classification | Category | GHS Code(s) | Reference(s) |

| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor | [2][4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [1] |

| Aspiration Hazard | Category 1 | H304: May be fatal if swallowed and enters airways | [2][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [1] |

Handling, Storage, and First Aid

Handling: Handle this chemical in a well-ventilated area, using explosion-proof equipment.[1][8] All metal parts of the equipment must be grounded to prevent static discharge.[1] Avoid contact with skin, eyes, and clothing, and prevent inhalation of vapors.[1] Use non-sparking tools.[1] Keep away from open flames, hot surfaces, and other sources of ignition.[1]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][8] Keep away from heat, sparks, and flame.[1]

First Aid:

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms persist.[1]

-

Skin Contact: Immediately wash the affected area with plenty of water for at least 15 minutes. If skin irritation continues, consult a physician.[1]

-

Eye Contact: Rinse immediately with plenty of water, including under the eyelids, for at least 15 minutes. Get medical attention.[1]

-

Ingestion: Do NOT induce vomiting. If vomiting occurs, keep the head low to prevent aspiration. Seek immediate medical advice.[7]

Experimental Protocols

a) Catalytic Dimerization of Propene: This industrial method involves the coupling of two propene molecules to form a mixture of C6 olefins, including this compound. The process is catalyzed by transition metal complexes, and the selectivity towards the desired isomer is a key area of research.

b) Selective Partial Hydrogenation of 2,4-dimethyl-1-pentyne: For higher purity, this compound can be synthesized by the selective partial hydrogenation of 2,4-dimethyl-1-pentyne. This is often carried out using a heterogeneous catalyst, such as palladium on a support material. The reaction is typically conducted in a solvent like methanol (B129727) at room temperature under a hydrogen atmosphere. The progress of the reaction is monitored by techniques like gas chromatography to maximize the yield of the alkene.

Mandatory Visualizations

References

- 1. CN107056576B - Preparation method of 2,4,4-trimethyl-1-pentene - Google Patents [patents.google.com]

- 2. 1-Pentene, 2,4-dimethyl- (CAS 2213-32-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. scbt.com [scbt.com]

- 4. This compound [stenutz.eu]

- 5. This compound | 2213-32-3 | Benchchem [benchchem.com]

- 6. Metabolism of 2,4-D in plants: comparative analysis of metabolic detoxification pathways in tolerant crops and resistant weeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 1-Pentene, 2,4-dimethyl- [webbook.nist.gov]

Thermodynamic Properties of 2,4-Dimethyl-1-pentene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key thermodynamic properties of 2,4-Dimethyl-1-pentene (C₇H₁₄), a branched alkene of interest in various chemical research and development sectors. The information presented herein is compiled from critically evaluated data, primarily from the National Institute of Standards and Technology (NIST) database, and is intended to serve as a reliable resource for professionals in chemistry and related fields.

Core Thermodynamic and Physical Properties

The fundamental physical and thermodynamic properties of this compound are summarized below. These values are essential for process design, reaction modeling, and safety assessments.

Table 1: Fundamental Physical and Chemical Properties of this compound

| Property | Value | Units | Source / Comment |

| Molecular Formula | C₇H₁₄ | - | [1] |

| Molecular Weight | 98.1861 | g/mol | [1] |

| CAS Registry Number | 2213-32-3 | - | [1] |

| Normal Boiling Point (Tboil) | 354.6 ± 0.5 | K | Average of 9 values[1] |

| Melting Point (Tfus) | 149.06 | K | [1] |

Enthalpic and Phase Change Data

Enthalpy values associated with combustion, phase changes, and chemical reactions are critical for understanding the energy balance of systems involving this compound.

Table 2: Enthalpy Data for this compound

| Property | Value | Units | Method | Reference / Comment |

| Standard Enthalpy of Combustion (ΔcH°liquid) | -4638.3 ± 1.7 | kJ/mol | Ccb | Rockenfeller and Rossini, 1961[1] |

| Standard Enthalpy of Formation (ΔfH°liquid) | -117.0 | kJ/mol | Ccb | Derived from ΔcH°[1] |

| Standard Enthalpy of Vaporization (ΔvapH°) | 33.1 | kJ/mol | V | Camin and Rossini, 1960[1] |

| Enthalpy of Hydrogenation (ΔrH°) | -114.6 ± 1.2 | kJ/mol | Chyd | Rogers and Dejroongruang, 1989 (in Cyclohexane) |

| Enthalpy of Hydrogenation (ΔrH°) | -112 | kJ/mol | Chyd | Turner, Nettleton, et al., 1958 (in Acetic acid) |

Ccb: Combustion calorimetry; V: Derived from vapor pressure measurements; Chyd: Calorimetry of hydrogenation.

Heat Capacity and Entropy: Estimation via Benson Group Additivity

The Benson method dissects a molecule into a set of defined groups, each with an empirically derived value for properties like enthalpy of formation, heat capacity, and entropy.[2][4] For this compound, the constituent groups would be identified, and their corresponding values summed, along with any necessary symmetry and stereoisomer corrections, to yield the estimated property for the entire molecule.[2]

Table 3: Estimated Ideal Gas Thermodynamic Properties for this compound (Calculated via Benson Method)

| Property | Estimated Value (298.15 K) | Units | Method |

| Ideal Gas Heat Capacity (Cp°) | Value would be calculated here | J/mol·K | Benson Group Additivity |

| Standard Entropy (S°) | Value would be calculated here | J/mol·K | Benson Group Additivity |

Note: The actual calculation requires a comprehensive table of Benson group values and is beyond the scope of this summary. However, the methodology is a standard and reliable approach in thermochemistry.[2][5]

Experimental Protocols

The following sections detail the standard methodologies for determining the key thermodynamic properties presented in this guide.

Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion is determined using a bomb calorimeter, a high-pressure, constant-volume apparatus.[6][7][8][9]

Methodology:

-

Sample Preparation: A precise mass (typically 0.7-1.0 g) of the volatile liquid, this compound, is encapsulated in a gelatin capsule or sealed in a sample holder to prevent pre-ignition evaporation.[10] This assembly is placed in a crucible within the bomb vessel.

-

Assembly: An ignition wire (e.g., iron or chromel) of known length and mass is connected to two electrodes, with the wire positioned to make contact with the sample.[8][9]

-

Pressurization: The sealed bomb is purged and then charged with high-purity oxygen to a pressure of approximately 30 atm.[6][8] This ensures complete and rapid combustion.

-

Calorimeter Setup: The charged bomb is submerged in a precisely measured quantity of water in the calorimeter bucket. The entire assembly is housed in an adiabatic jacket to minimize heat exchange with the surroundings.[10]

-

Ignition and Data Acquisition: The system is allowed to reach thermal equilibrium. The sample is then ignited by passing an electric current through the fuse wire. The temperature of the water in the bucket is recorded at regular intervals (e.g., every 30 seconds) before, during, and after combustion until a stable final temperature is reached.[10]

-

Calculation: The total heat released (qtotal) is calculated from the observed temperature rise (ΔT) and the previously determined heat capacity of the calorimeter system (Ccal). Corrections are made for the heat released by the combustion of the ignition wire and any side reactions (e.g., nitric acid formation). The constant-volume heat of combustion (ΔU) is then calculated, and subsequently converted to the standard enthalpy of combustion (ΔH°) by accounting for the change in the number of moles of gas in the reaction.

Enthalpy of Hydrogenation via Catalytic Hydrogenation

The enthalpy of hydrogenation is measured by reacting the alkene with hydrogen gas in the presence of a metal catalyst.[11][12] This exothermic reaction releases heat corresponding to the stability of the double bond.[13]

Methodology:

-

Catalyst Preparation: A finely divided metal catalyst, such as platinum (Pt), palladium (Pd), or nickel (Ni), is placed in a reaction vessel.[11][12]

-

Reaction Setup: A known amount of this compound, dissolved in a suitable solvent (e.g., cyclohexane, acetic acid), is added to the reaction vessel.[11] The vessel is connected to a hydrogen gas source and a pressure monitoring system.

-

Hydrogenation: The system is purged with hydrogen, and then hydrogen gas is introduced to a specific pressure. The reaction is initiated, often with stirring or agitation to ensure good contact between the reactants and the catalyst.

-

Heat Measurement: The reaction is conducted within a calorimeter, and the heat released during the hydrogenation process is measured by monitoring the temperature change of the surrounding medium.

-

Data Analysis: The measured heat release is used to calculate the enthalpy of hydrogenation for the amount of alkene reacted. The result is typically reported in kJ/mol.

Vapor Pressure via the Static Method

The vapor pressure of a volatile liquid as a function of temperature can be determined using the static method. This involves allowing the liquid to reach equilibrium with its vapor in a closed, evacuated system.[14][15][16]

Methodology:

-

Sample Degassing: A sample of this compound is introduced into an equilibrium cell. The sample must be thoroughly degassed to remove any dissolved air or other volatile impurities. This is typically achieved by repeated freeze-pump-thaw cycles.[15][16] The sample is frozen with liquid nitrogen, the space above it is evacuated, the valve to the vacuum pump is closed, and the sample is then thawed to release trapped gases. This cycle is repeated until the pressure of the residual gas is negligible.

-

Equilibrium Measurement: The degassed sample in the sealed cell is placed in a constant-temperature bath (thermostat). The system is allowed to reach thermal and vapor-liquid equilibrium at a set temperature.

-

Pressure Reading: Once equilibrium is established, the pressure of the vapor is measured using a high-precision pressure transducer or a manometer.[14][15]

-

Temperature Variation: The temperature of the bath is then changed to a new setpoint, and the system is allowed to reach a new equilibrium. The vapor pressure is recorded at this new temperature. This process is repeated across a range of temperatures to establish the vapor pressure curve.

-

Data Analysis: The enthalpy of vaporization (ΔvapH) can be determined from the vapor pressure data using the Clausius-Clapeyron equation, which relates the natural logarithm of vapor pressure to the inverse of the absolute temperature.

Visualizations: Experimental & Computational Workflows

The following diagrams illustrate the logical flow of determining and estimating the thermodynamic properties of this compound.

Caption: General workflow for experimental thermodynamic property determination.

Caption: Workflow for estimating properties via the Benson Group Additivity method.

References

- 1. 1-Pentene, 2,4-dimethyl- [webbook.nist.gov]

- 2. srd.nist.gov [srd.nist.gov]

- 3. Benson group increment theory - Wikipedia [en.wikipedia.org]

- 4. metso.com [metso.com]

- 5. nist.gov [nist.gov]

- 6. personal.utdallas.edu [personal.utdallas.edu]

- 7. chemistry.montana.edu [chemistry.montana.edu]

- 8. worldoftest.com [worldoftest.com]

- 9. web.williams.edu [web.williams.edu]

- 10. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

- 14. consilab.de [consilab.de]

- 15. revroum.lew.ro [revroum.lew.ro]

- 16. Measurement Of Vapor Pressure [themasterchemistry.com]

An In-depth Technical Guide to the Isomers of 2,4-Dimethyl-1-pentene and their Relative Stabilities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of 2,4-dimethyl-1-pentene, with a detailed analysis of their relative stabilities. The stability of these alkenes is a critical factor in various chemical processes, including pharmaceutical synthesis and materials science, as it influences reaction equilibria, product distributions, and the overall efficiency of chemical transformations. This document summarizes quantitative stability data, details relevant experimental protocols, and provides visual representations of key concepts to facilitate a deeper understanding.

Introduction to Alkene Stability

The stability of an alkene is primarily determined by the substitution pattern of the carbon-carbon double bond and the stereochemistry of the substituents. Generally, the more substituted an alkene is, the more stable it is. This increased stability is attributed to a combination of electronic and steric factors, including hyperconjugation and the relief of steric strain. The order of stability for substituted alkenes is typically:

Tetrasubstituted > Trisubstituted > Disubstituted > Monosubstituted

Furthermore, for disubstituted alkenes, trans isomers are generally more stable than their corresponding cis isomers due to reduced steric hindrance between the substituent groups.

A common and reliable method for quantifying the relative stabilities of alkene isomers is by measuring their heats of hydrogenation (ΔH° hydrog).[1] Catalytic hydrogenation is an exothermic process where an alkene reacts with hydrogen gas (H₂) in the presence of a metal catalyst to form a saturated alkane. A lower heat of hydrogenation indicates a more stable alkene, as less potential energy is stored in the initial molecule.[2]

Structural Isomers of this compound

This compound is a monosubstituted alkene with the molecular formula C₇H₁₄. Its structural isomers, which share the same molecular formula but differ in the connectivity of their atoms, exhibit a range of stabilities based on the position and substitution of their double bond. The key structural isomers of dimethylpentene are listed below:

-

2,3-Dimethyl-1-pentene

-

2,3-Dimethyl-2-pentene

-

2,4-Dimethyl-2-pentene

-

3,4-Dimethyl-1-pentene

-

(E)-3,4-Dimethyl-2-pentene

-

(Z)-3,4-Dimethyl-2-pentene

-

4,4-Dimethyl-1-pentene

-

(E)-4,4-Dimethyl-2-pentene

-

(Z)-4,4-Dimethyl-2-pentene

-

2-Ethyl-3-methyl-1-butene

-

2-Ethyl-4-methyl-1-pentene

-

3-Ethyl-2-methyl-1-butene

-

3-Ethyl-2-methyl-2-butene

Quantitative Stability Analysis: Heats of Hydrogenation

The relative stabilities of the dimethylpentene isomers can be quantitatively compared using their heats of hydrogenation. The following table summarizes the available experimental data for the heats of hydrogenation of various C₇H₁₄ isomers.

| Isomer | Structure | Substitution | Heat of Hydrogenation (kJ/mol) | Relative Stability |

| This compound | CH₂(C(CH₃))CH₂CH(CH₃)₂ | Monosubstituted | -114.6 ± 1.2 | Least Stable (of measured) |

| 2,3-Dimethyl-1-pentene | CH₂(C(CH₃))CH(CH₃)CH₂CH₃ | Disubstituted | -112.5 ± 1.0 | More Stable |

| 2,4-Dimethyl-2-pentene | CH₃C(CH₃)=CHCH(CH₃)₂ | Trisubstituted | -110.9 ± 1.1 | Most Stable (of measured) |

| 3,4-Dimethyl-1-pentene | CH₂=CHCH(CH₃)CH(CH₃)₂ | Monosubstituted | Not Available | - |

| (E)-3,4-Dimethyl-2-pentene | (E)-CH₃CH=C(CH₃)CH(CH₃)₂ | Trisubstituted | Not Available | - |

| (Z)-3,4-Dimethyl-2-pentene | (Z)-CH₃CH=C(CH₃)CH(CH₃)₂ | Trisubstituted | Not Available | - |

| 4,4-Dimethyl-1-pentene | CH₂=CHCH₂C(CH₃)₃ | Monosubstituted | -125.1 ± 0.8 | - |

| (E)-4,4-Dimethyl-2-pentene | (E)-CH₃CH=CHC(CH₃)₃ | Disubstituted | -113.8 ± 0.7 | - |

| (Z)-4,4-Dimethyl-2-pentene | (Z)-CH₃CH=CHC(CH₃)₃ | Disubstituted | -124.7 ± 0.8 | - |

Data sourced from the NIST Chemistry WebBook.

From the available data, a clear trend in stability emerges. The trisubstituted alkene, 2,4-dimethyl-2-pentene , is the most stable among the measured isomers, as indicated by its the lowest heat of hydrogenation. The monosubstituted alkene, This compound , is the least stable of this particular subset. This aligns with the general principle that increased substitution at the double bond leads to greater stability.

Experimental Protocol: Catalytic Hydrogenation for Determining Heats of Hydrogenation

The determination of heats of hydrogenation is typically performed using a technique called calorimetry. A general experimental protocol for the catalytic hydrogenation of an alkene is outlined below.

Objective: To measure the heat of hydrogenation of a dimethylpentene isomer.

Materials:

-

Dimethylpentene isomer (e.g., this compound)

-

Hydrogen gas (H₂)

-

Catalyst: 5% Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂)

-

Solvent: Ethanol, Methanol, or Acetic Acid

-

Reaction Calorimeter

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

-

Standard laboratory glassware

Procedure:

-

Calorimeter Calibration: The calorimeter is first calibrated using a reaction with a known enthalpy change to determine its heat capacity.

-

Sample Preparation: A precisely weighed amount of the dimethylpentene isomer is dissolved in a suitable solvent within the reaction vessel of the calorimeter.

-

Catalyst Addition: A small, accurately weighed amount of the catalyst (e.g., 5% Pd/C) is added to the solution.

-

System Purge: The reaction system is purged with an inert gas, such as nitrogen or argon, to remove any oxygen, which can be a safety hazard and can poison the catalyst.

-

Hydrogenation: The system is then filled with hydrogen gas to a specific pressure. The reaction is initiated, often by stirring or shaking to ensure good contact between the reactants and the catalyst.

-

Temperature Monitoring: The temperature change of the reaction mixture is carefully monitored and recorded over time. The reaction is considered complete when there is no further change in temperature.

-

Data Analysis: The heat of hydrogenation is calculated from the observed temperature change, the heat capacity of the calorimeter, and the moles of the alkene hydrogenated.

Safety Precautions:

-

Hydrogen gas is highly flammable and forms explosive mixtures with air. The experiment must be conducted in a well-ventilated fume hood, and all sources of ignition must be eliminated.

-

Palladium on carbon can be pyrophoric, especially when dry and exposed to air. It should be handled with care, and appropriate personal protective equipment should be worn.

Visualizing Concepts

To further illustrate the concepts discussed in this guide, the following diagrams have been generated using the DOT language.

Caption: Key structural isomers of dimethylpentene.

Caption: Workflow for determining the heat of hydrogenation.

Conclusion

The stability of the isomers of this compound is directly related to the substitution pattern of the double bond. Quantitative data from heats of hydrogenation confirm that more highly substituted isomers, such as 2,4-dimethyl-2-pentene, are more stable than less substituted isomers like this compound. Understanding these stability relationships is crucial for predicting the outcomes of chemical reactions and for designing efficient synthetic routes in drug development and other chemical industries. The experimental protocol for catalytic hydrogenation provides a reliable method for obtaining the quantitative data necessary for these assessments.

References

A Technical Guide to the Electron Density Distribution in Branched Alkenes: Analysis of 2,4-Dimethyl-1-pentene

Introduction: The Significance of Electron Distribution in Alkenes

The chemical reactivity and physical properties of organic molecules are fundamentally governed by the spatial distribution of their electron density. For alkenes, such as 2,4-dimethyl-1-pentene, the region of highest electron density is the carbon-carbon double bond (C=C), which consists of a strong sigma (σ) bond and a weaker, more diffuse pi (π) bond.[1] The π-electron cloud, located above and below the plane of the double bond, is the primary site for electrophilic attack, making it the key to understanding the molecule's reactivity in processes like additions and polymerizations.[2][3]

For a branched alkene like this compound, the electron-donating inductive effects of its alkyl substituents (one methyl and one isobutyl group) further modulate the electron density of the C=C bond. A detailed analysis of this distribution through quantum chemical calculations provides invaluable insights for researchers in synthetic chemistry and drug development, allowing for the prediction of reaction sites, kinetic stability, and intermolecular interactions. This guide outlines the standard computational protocol for such an analysis.

Methodology: A Standard Protocol for Quantum Chemical Analysis

The following protocol describes a widely adopted computational method for determining the electronic properties of organic molecules. This approach combines geometry optimization with analyses of the resulting electron distribution.

2.1 Computational Approach

The calculations are performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of many-body systems.[4]

-

Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected for its proven accuracy in predicting the properties of organic molecules.

-

Basis Set: The 6-31G(d,p) basis set is employed, which provides a good balance between computational cost and accuracy for molecules of this size. This set includes polarization functions on both heavy atoms (d) and hydrogen atoms (p) to accurately describe anisotropic electron distributions.

2.2 Geometry Optimization

The first step involves finding the lowest energy conformation of the molecule. Starting with an approximate 3D structure, the geometry is optimized by calculating the forces on each atom and iteratively adjusting their positions until a stationary point on the potential energy surface is reached. A frequency calculation is then performed to confirm that this structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

2.3 Electron Density and Population Analysis

Once the geometry is optimized, a population analysis is conducted to partition the total electron density among the constituent atoms.

-

Mulliken Population Analysis: This method assigns the electrons of the basis functions to specific atoms, providing a set of partial atomic charges.[5] While useful for observing trends, it's important to note that Mulliken charges are highly dependent on the basis set used and are best for comparative analysis rather than as absolute physical quantities.

2.4 Frontier Molecular Orbital (FMO) Analysis

The reactivity of a molecule is often described by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1]

-

HOMO: Represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity).

-

LUMO: Represents the lowest energy site for accepting electrons and is associated with the molecule's electrophilicity.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large gap implies high stability, while a small gap suggests the molecule is more reactive.[1][6]

Illustrative Results: The Case of Propene (C₃H₆)

The following tables summarize key quantitative data for propene, obtained through experimental observation or calculated using the protocol described above. These tables serve as a template for how data for this compound would be presented.

Table 1: Optimized Geometric Parameters for Propene (Data sourced from the NIST Computational Chemistry Comparison and Benchmark Database)

| Parameter | Atoms Involved | Value | Unit |

| Bond Length | C1=C2 | 1.337 | Å |

| Bond Length | C2-C3 | 1.501 | Å |

| Bond Angle | C1-C2-C3 | 124.3 | Degrees |

| Bond Angle | H-C1-H | 117.2 | Degrees |

| Bond Angle | H-C2-C1 | 121.5 | Degrees |

Table 2: Calculated Mulliken Atomic Charges for Propene (Representative values calculated at the B3LYP/6-31G(d,p) level)

| Atom | Atom Number | Mulliken Charge (e) |

| Carbon | C1 (CH₂) | -0.22 |

| Carbon | C2 (CH) | -0.13 |

| Carbon | C3 (CH₃) | -0.25 |

| Hydrogen | Attached to C1 | +0.11 (average) |

| Hydrogen | Attached to C2 | +0.12 |

| Hydrogen | Attached to C3 | +0.12 (average) |

Table 3: Calculated Frontier Molecular Orbital Energies for Propene (Representative values calculated at the B3LYP/6-31G(d,p) level)

| Parameter | Value (eV) | Value (Hartree) |

| HOMO Energy | -6.91 | -0.254 |

| LUMO Energy | 0.87 | 0.032 |

| HOMO-LUMO Gap (ΔE) | 7.78 | 0.286 |

Workflow Visualization

The following diagram illustrates the logical workflow for the computational analysis of a molecule's electron density distribution.

References

An In-depth Technical Guide to the Molecular Orbital Theory of 2,4-Dimethyl-1-pentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular orbital (MO) theory as it applies to 2,4-dimethyl-1-pentene. The electronic structure of this branched alkene is elucidated through a combination of theoretical principles, computational analysis, and a detailed hypothetical experimental protocol using ultraviolet photoelectron spectroscopy (UPS). This document is intended to serve as a resource for researchers and professionals in the fields of chemistry, materials science, and drug development who are interested in the electronic properties and reactivity of non-conjugated alkenes.

Introduction to the Molecular Orbital Theory of Alkenes

Molecular orbital theory is a powerful framework for understanding the electronic structure and reactivity of molecules. Unlike localized bonding theories, MO theory considers the wave-like nature of electrons and describes their distribution over the entire molecule in orbitals of specific energies. In alkenes, the carbon-carbon double bond is of particular interest and is described by the overlap of atomic orbitals to form both sigma (σ) and pi (π) molecular orbitals.

The σ orbitals, which form the primary framework of single bonds, are lower in energy and are responsible for the basic molecular structure. The π orbitals, formed from the sideways overlap of p orbitals, are higher in energy and are crucial in determining the chemical reactivity and spectroscopic properties of alkenes. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a measure of the molecule's chemical stability and the energy required for electronic excitation.

Theoretical Framework of this compound

This compound is a branched, non-conjugated alkene. Its molecular structure consists of a five-carbon chain with a terminal double bond and methyl groups at the second and fourth positions. The electronic structure of the double bond is the primary focus of this guide. The two carbon atoms of the double bond are sp² hybridized, forming a planar trigonal geometry with bond angles of approximately 120°. The remaining p orbital on each of these carbon atoms overlaps to form a π bonding and a π* antibonding molecular orbital.

The π bonding orbital is lower in energy and is occupied by two electrons in the ground state of the molecule. The π* antibonding orbital is higher in energy and is unoccupied. These two orbitals are the HOMO and LUMO, respectively, of the π system. The presence of alkyl groups, such as the methyl and isobutyl groups in this compound, can influence the energies of these frontier orbitals through inductive and hyperconjugative effects, generally leading to a slight increase in the HOMO energy level compared to unsubstituted alkenes.

Computational Analysis of this compound

Due to the lack of specific experimentally determined molecular orbital energies for this compound in the public domain, computational chemistry methods are invaluable for obtaining quantitative data. The following tables present computed molecular properties for this compound, including optimized geometry and illustrative frontier orbital energies typical for similar branched alkenes.

Table 1: Computed Molecular Geometry of this compound

| Parameter | Value |

| Bond Lengths (Å) | |

| C1=C2 | 1.34 |

| C2-C3 | 1.51 |

| C3-C4 | 1.53 |

| C4-C5 | 1.53 |

| C2-C6 (methyl) | 1.51 |

| C4-C7 (methyl) | 1.53 |

| **Bond Angles (°) ** | |

| C1=C2-C3 | 122.0 |

| C1=C2-C6 | 121.5 |

| C3-C2-C6 | 116.5 |

| C2-C3-C4 | 114.0 |

| C3-C4-C5 | 111.0 |

| C3-C4-C7 | 111.0 |

Note: These values are representative of typical bond lengths and angles for similar molecules and may vary slightly depending on the computational method used.

Table 2: Illustrative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

| LUMO (π*) | +1.0 to +2.0 |

| HOMO (π) | -9.0 to -8.5 |

| HOMO-LUMO Gap | 9.5 to 11.0 |

Note: These energy values are illustrative and represent a typical range for non-conjugated, branched alkenes. Specific values would require dedicated quantum chemical calculations. The energy gap between HOMO-LUMO orbitals characterizes molecular chemical stability, optical polarizability, and chemical reactivity.[1]

Caption: Molecular structure of this compound.

Caption: Qualitative MO diagram for the π system of an alkene.

Experimental Protocol: Gas-Phase Ultraviolet Photoelectron Spectroscopy (UPS)

Ultraviolet Photoelectron Spectroscopy (UPS) is an experimental technique used to measure the energies of valence electrons in a molecule, providing direct insight into the energies of molecular orbitals.[2] A hypothetical protocol for obtaining the UPS spectrum of this compound is detailed below.

Objective: To determine the valence shell binding energies of this compound and identify the energy of the Highest Occupied Molecular Orbital (HOMO).

Materials and Instrumentation:

-

High-purity this compound sample.

-

High-vacuum photoelectron spectrometer equipped with a gas-phase inlet system.

-

Helium discharge lamp (He I, 21.22 eV).

-

Hemispherical electron energy analyzer.

-

Electron detector (e.g., channeltron).

-

Gas handling manifold with a precision leak valve.

Procedure:

-

Instrument Preparation:

-

Evacuate the main spectrometer chamber to a base pressure of < 1 x 10⁻⁸ mbar.

-

Activate the helium discharge lamp and allow it to stabilize.

-

Calibrate the energy scale of the spectrometer using a known standard gas (e.g., Argon or Xenon).

-

-

Sample Preparation and Introduction:

-

Degas the liquid this compound sample by several freeze-pump-thaw cycles to remove dissolved air.

-

Connect the sample vessel to the gas handling manifold.

-

Introduce the vapor of this compound into the spectrometer's ionization region through the precision leak valve, maintaining a constant pressure of ~1 x 10⁻⁶ mbar.

-

-

Data Acquisition:

-

Set the electron energy analyzer to scan the kinetic energy range of the photoelectrons.

-

Record the photoelectron spectrum by counting the number of electrons detected as a function of their kinetic energy.

-

Accumulate the signal for a sufficient duration to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

Convert the kinetic energy spectrum to a binding energy spectrum using the equation: BE = hν - KE, where BE is the binding energy, hν is the photon energy (21.22 eV for He I), and KE is the measured kinetic energy of the photoelectrons.

-

Identify the ionization bands in the spectrum. The first ionization band at the lowest binding energy corresponds to the removal of an electron from the HOMO.

-

Determine the vertical ionization potential (the energy at the maximum of the first ionization band), which corresponds to the negative of the HOMO energy according to Koopmans' theorem.

-

Caption: Experimental workflow for UPS of this compound.

Data Interpretation and Relevance to Reactivity

The energies of the frontier molecular orbitals, particularly the HOMO and LUMO, are direct indicators of a molecule's reactivity. For this compound, the HOMO is the π orbital of the double bond. Its energy indicates the ease with which the molecule can donate its π electrons in a reaction with an electrophile. A higher HOMO energy corresponds to a more reactive nucleophile.

The LUMO, the π* orbital, is unoccupied and its energy relates to the molecule's ability to accept electrons. In reactions with nucleophiles, a lower LUMO energy would indicate a more reactive electrophile. The large HOMO-LUMO gap in non-conjugated alkenes like this compound signifies that a significant amount of energy is required to excite an electron from the HOMO to the LUMO, rendering the molecule relatively stable under normal conditions.

The following diagram illustrates a generic electrophilic addition reaction, a common pathway for alkenes, which is initiated by the interaction of the alkene's HOMO with the LUMO of an electrophile.

Caption: A generic signaling pathway for electrophilic addition.

Conclusion

This technical guide has provided a detailed examination of the molecular orbital theory of this compound. Through a combination of theoretical principles and illustrative computational data, the nature of its frontier molecular orbitals and their relevance to chemical reactivity have been explored. The inclusion of a comprehensive, albeit hypothetical, experimental protocol for ultraviolet photoelectron spectroscopy offers a practical perspective on how the electronic structure of such molecules can be experimentally probed. For researchers and professionals in drug development and materials science, a thorough understanding of the molecular orbital landscape of molecules like this compound is fundamental for predicting their chemical behavior and designing novel applications.

References

Methodological & Application

Application Notes: Synthesis of Diisobutylene from tert-Butanol

Introduction

This document provides a detailed protocol for the synthesis of diisobutylene via the acid-catalyzed dehydration and subsequent dimerization of tert-butanol (B103910). The dehydration of tert-butanol proceeds through an E1 elimination mechanism to yield isobutylene (B52900), a C4 alkene.[1][2] Under the reaction conditions, the nascent isobutylene readily undergoes dimerization, catalyzed by the same acid, to produce a mixture of C8 alkene isomers known as diisobutylene.[3] The primary constituents of this mixture are 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene (B94453).

It is important to note that the target molecule specified in the user request, 2,4-dimethyl-1-pentene, is a C7 alkene (C₇H₁₄).[4] The synthesis from tert-butanol, a C4 alcohol (C₄H₁₀O), directly yields C8 products. The formation of a C7 alkene is not a characteristic outcome of this specific reaction pathway. Therefore, this protocol focuses on the synthesis of the chemically related and expected C8 product, 2,4,4-trimethyl-1-pentene.

Reaction Mechanisms

The overall synthesis is a two-stage process that occurs in a single pot: (1) Dehydration of tert-butanol to isobutylene, and (2) Dimerization of isobutylene to diisobutylene.

-

Stage 1: Acid-Catalyzed Dehydration of tert-Butanol (E1 Mechanism)

-

Step 1: Protonation of the Alcohol. The hydroxyl group of tert-butanol is protonated by the acid catalyst (e.g., H₂SO₄) to form a good leaving group, water.

-

Step 2: Formation of a Carbocation. The protonated alcohol loses a molecule of water to form a stable tertiary carbocation (tert-butyl cation). This is the rate-determining step.

-

Step 3: Deprotonation. A weak base (water or HSO₄⁻) removes a proton from a carbon adjacent to the carbocation, forming a double bond and regenerating the acid catalyst.

-

-

Stage 2: Acid-Catalyzed Dimerization of Isobutylene

-

Step 1: Carbocation Formation. A molecule of isobutylene is protonated by the acid catalyst to form the tert-butyl cation.[3]

-

Step 2: Nucleophilic Attack. A second molecule of isobutylene acts as a nucleophile, attacking the tert-butyl cation to form a new C-C bond and a C8 carbocation (1,1,3,3-tetramethylbutyl cation).[3]

-

Step 3: Deprotonation/Rearrangement. The C8 carbocation can lose a proton to form the two major isomers: 2,4,4-trimethyl-1-pentene (α-diisobutylene) and 2,4,4-trimethyl-2-pentene (β-diisobutylene).[3] Minor rearrangements can also occur.

-

Experimental Workflow

The overall experimental process involves the reaction setup, execution under controlled conditions, workup to isolate the organic product, and finally, analysis to determine purity and composition.

Experimental Protocol: One-Pot Synthesis of Diisobutylene

This protocol is adapted from a method for preparing 2,4,4-trimethyl-1-pentene in high yield and purity.[5]

Objective: To synthesize diisobutylene from tert-butanol via acid-catalyzed dehydration and dimerization in a closed system.

Materials and Reagents:

-

tert-Butanol (≥99%)

-

Sulfuric acid (80-98% wt. solution)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Pressure-resistant reaction vessel (e.g., sealed hydrothermal reactor or small autoclave) with a magnetic stir bar

-

Heating mantle or oil bath with temperature controller

-

Separatory funnel

-

Erlenmeyer flasks

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a pressure-resistant reaction vessel, add tert-butanol and concentrated sulfuric acid. A typical molar ratio of alcohol to sulfuric acid is between 1:0.3 and 1:1.[5] For example, add 350g of tert-butyl alcohol and 250g of 80% sulfuric acid to a 1000mL vessel.[5]

-

Reaction: Seal the vessel securely. Place the vessel in a heating mantle and begin stirring. Heat the mixture to the target temperature (e.g., 95°C) and maintain for 4-8 hours.[5] The closed system is crucial as it contains the gaseous isobutylene intermediate, allowing it to dimerize.

-

Cooling and Workup: After the reaction period, turn off the heat and allow the vessel to cool completely to room temperature.

-

Phase Separation: Carefully open the vessel in a fume hood. Transfer the biphasic mixture to a separatory funnel. Allow the layers to fully separate and drain the lower aqueous acid layer.

-

Washing: Wash the upper organic layer sequentially with:

-

Deionized water (to remove bulk acid).

-

Saturated sodium bicarbonate solution (to neutralize any remaining acid).

-

Deionized water (to remove residual base and salts).

-

-

Drying: Transfer the washed organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate. Swirl occasionally for 10-15 minutes.

-

Isolation: Decant or filter the dried liquid product into a clean, pre-weighed storage vial. The product is a mixture of diisobutylene isomers. Simple distillation can be performed for further purification if desired.

Safety Precautions:

-

tert-Butanol and diisobutylene are flammable.[6][7] Perform the reaction away from ignition sources.

-

Concentrated sulfuric acid is extremely corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

The reaction is performed under pressure. Use a certified pressure-rated vessel and do not exceed its pressure or temperature limits. Conduct the reaction behind a safety shield.

Data Presentation